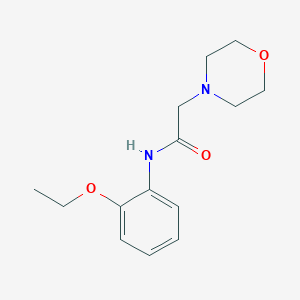
N-(2-ethoxyphenyl)-2-(morpholin-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-2-(morpholin-4-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a morpholine ring through an acetamide linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of N-(2-ethoxyphenyl)-2-(morpholin-4-yl)acetamide typically begins with 2-ethoxyaniline and 4-morpholinecarboxylic acid.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Oxidation: N-(2-ethoxyphenyl)-2-(morpholin-4-yl)acetamide can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced at the amide linkage to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of 2-ethoxybenzoic acid or 2-ethoxybenzaldehyde.
Reduction: Formation of N-(2-ethoxyphenyl)-2-(4-morpholinyl)ethylamine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
科学研究应用
Chemistry
N-(2-ethoxyphenyl)-2-(morpholin-4-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a model compound for studying the effects of acetamides on biological systems.
Medicine
This compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties, including its potential as an analgesic or anti-inflammatory agent.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-(2-ethoxyphenyl)-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit an enzyme involved in pain signaling, thereby providing analgesic effects.
相似化合物的比较
Similar Compounds
- N-(2-methoxyphenyl)-2-(4-morpholinyl)acetamide
- N-(2-ethoxyphenyl)-2-(4-piperidinyl)acetamide
- N-(2-ethoxyphenyl)-2-(4-pyrrolidinyl)acetamide
Uniqueness
N-(2-ethoxyphenyl)-2-(morpholin-4-yl)acetamide is unique due to the presence of both the ethoxy group and the morpholine ring. This combination imparts specific chemical and biological properties that differentiate it from other similar compounds. For instance, the morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in certain applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industrial processes.
属性
分子式 |
C14H20N2O3 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC 名称 |
N-(2-ethoxyphenyl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C14H20N2O3/c1-2-19-13-6-4-3-5-12(13)15-14(17)11-16-7-9-18-10-8-16/h3-6H,2,7-11H2,1H3,(H,15,17) |
InChI 键 |
DYUCXKOCWZPISZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CN2CCOCC2 |
规范 SMILES |
CCOC1=CC=CC=C1NC(=O)CN2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6E)-6-[[2-(1H-benzimidazol-2-yl)hydrazinyl]methylidene]-4-bromocyclohexa-2,4-dien-1-one](/img/structure/B255926.png)
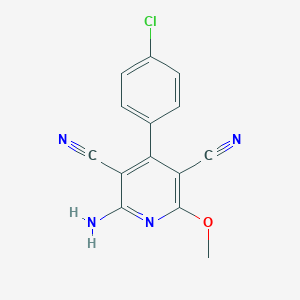
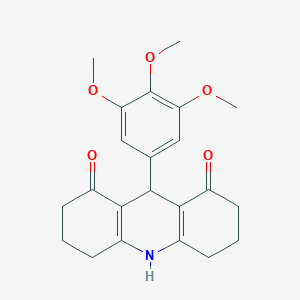
![[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetonitrile](/img/structure/B255935.png)
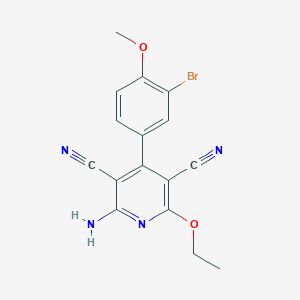
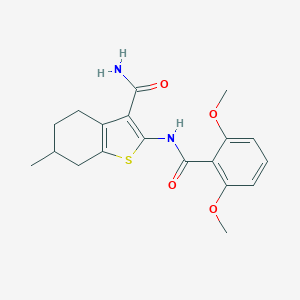
![6-methoxy-2-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one](/img/structure/B255940.png)
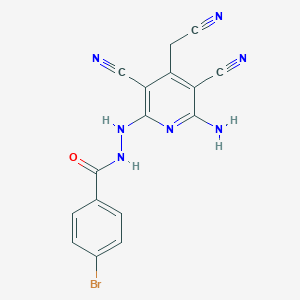
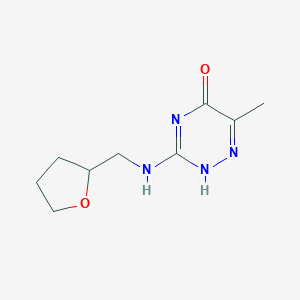
![2-Amino-4-(cyanomethyl)-6-{[3-(dimethylamino)propyl]amino}-3,5-pyridinedicarbonitrile](/img/structure/B255948.png)

![hexyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B255956.png)
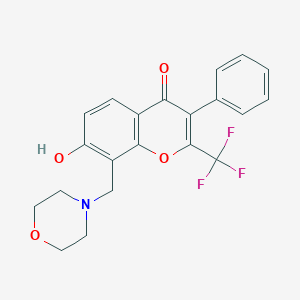
![(2Z)-2-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE](/img/structure/B255958.png)
